molecular formula C19H12Cl4N2OS B3750428 (2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide

(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide

Cat. No.: B3750428
M. Wt: 458.2 g/mol
InChI Key: NJMBSAWWXKXXOV-QHHAFSJGSA-N
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Description

(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, dichlorobenzyl, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 3,4-dichlorobenzylamine with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. This intermediate is further reacted with 2,5-dichlorocinnamoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar benzyl group but lacks the thiazole ring and dichlorophenyl groups.

    Steviol glycoside: A natural compound with a different structural framework but shares some functional groups.

Uniqueness

(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide is unique due to its combination of a thiazole ring and dichlorinated aromatic groups, which confer specific chemical and biological properties not found in simpler compounds like benzylamine or natural products like steviol glycoside.

Properties

IUPAC Name

(E)-3-(2,5-dichlorophenyl)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl4N2OS/c20-13-3-5-15(21)12(9-13)2-6-18(26)25-19-24-10-14(27-19)7-11-1-4-16(22)17(23)8-11/h1-6,8-10H,7H2,(H,24,25,26)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMBSAWWXKXXOV-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)NC(=O)C=CC3=C(C=CC(=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)NC(=O)/C=C/C3=C(C=CC(=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide
Reactant of Route 2
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(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide
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(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide
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(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide
Reactant of Route 5
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(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide
Reactant of Route 6
(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide

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